8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Description
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine is a nitro- and chloro-substituted derivative of the dibenzo[b,f]oxepine scaffold, a seven-membered heterocyclic system fused with two benzene rings. This compound (molecular weight: 318.67) features a chlorine atom at position 8 and nitro groups at positions 1 and 3 (SMILES: Clc1ccc2c(c1)C=Cc1c(O2)cc(cc1N+[O-])N+[O-]) .
Properties
IUPAC Name |
3-chloro-7,9-dinitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYMGWOJYBXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine typically involves the following steps:
Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
Industrial production methods for 8-chloro-1,3-dinitrodibenzo[b,f]oxepine are not extensively documented, but the aforementioned synthetic routes provide a foundation for scalable production.
Chemical Reactions Analysis
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 are susceptible to nucleophilic substitution reactions with O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogenation catalysts.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a microtubule inhibitor.
Biological Studies: It is used in studies related to its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as microtubules. The compound binds to tubulin, a protein that forms microtubules, and disrupts the microtubular cytoskeleton.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-chloro-1,3-dinitrodibenzo[b,f]oxepine, and how are intermediates characterized?
- Methodology : A two-step procedure is common: (i) Chlorination of dibenzo[b,f]oxepine precursors using reagents like PCl₅ or SOCl₂, followed by (ii) nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Key intermediates (e.g., 8-chlorodibenzo[b,f]oxepine) are purified via silica-gel chromatography and characterized by NMR (¹H/¹³C) and FT-IR to confirm regioselectivity .
- Validation : Monitor reaction progress using TLC (silica GF₂₅₄, hexane:ethyl acetate 4:1). Final product purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with resolution ≥1.5 between adjacent peaks .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies chloro and nitro substituents via deshielding effects (e.g., aromatic protons at δ 7.8–8.2 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (e.g., m/z 349.01 for C₁₄H₈ClN₂O₄⁺) and fragments (e.g., loss of NO₂ groups) .
- Purity : Quantify impurities (<0.1%) using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields?
- Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in nitration steps. Pair with machine learning (ML) to predict optimal solvent systems (e.g., DCM vs. THF) and catalyst effects .
- Case Study : ML-trained models on analogous oxepine systems reduced optimization cycles by 40% by prioritizing high-yield conditions (e.g., 65°C, 12 h) .
Q. How to resolve contradictions between spectroscopic data and expected molecular configurations?
- Troubleshooting :
- NMR Discrepancies : If aromatic protons deviate from predicted shifts, re-evaluate substituent electronic effects or confirm regiochemistry via NOESY (nuclear Overhauser effect).
- Mass Spec Anomalies : Unexpected fragments may indicate degradation; conduct stability studies under synthetic conditions (e.g., light, humidity) .
- Validation : Cross-check with X-ray crystallography (if crystalline) or compare with structurally similar compounds (e.g., 8-chloro-5,10-dihydrodibenzo[b,e]diazepinone derivatives) .
Q. What strategies isolate and characterize minor byproducts during synthesis?
- Isolation : Employ preparative HPLC (C18 column, isocratic elution with MeOH:H₂O 70:30) to collect fractions.
- Characterization : Use LC-MS/MS to identify nitro-reduction byproducts (e.g., amine derivatives) or isomerization products. Compare retention times with synthetic standards .
Q. How to evaluate photostability and oxidative degradation pathways?
- Experimental Design : Expose the compound to UV light (λ = 365 nm) and monitor degradation via:
- Kinetic Studies : Sample at intervals (0, 24, 48 h) and quantify degradation products via HPLC.
- Mechanistic Insight : Use ESR spectroscopy to detect radical intermediates (e.g., nitro radical anions) .
- Data Table :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| UV, 24 h | 15 | 8-Cl-dibenzo[b,f]oxepin-3-amine |
| Dark, 48 h | <2 | N/A |
Methodological Frameworks
Q. How to apply factorial design in studying substituent effects on reactivity?
- Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent polarity (DCM vs. DMF). Analyze main effects and interactions via ANOVA .
- Outcome : For nitration, solvent polarity (p < 0.01) and temperature (p < 0.05) were significant, while catalyst loading had minimal impact .
Q. What protocols ensure safe handling of toxic byproducts (e.g., chlorinated dioxins)?
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
